Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate
Description
Systematic IUPAC Nomenclature and CAS Registry Numbers
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl (3S,4S)-4-aminooxane-3-carboxylate , reflecting its stereochemistry at the third and fourth positions of the oxane (tetrahydropyran) ring. The CAS Registry Number 87439-10-9 uniquely identifies this specific stereoisomer in chemical databases. Alternative naming conventions include ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate and rel-(3S,4S)-ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate, which emphasize its relative stereochemistry.
| Nomenclature Type | Identifier | Source |
|---|---|---|
| IUPAC Name | ethyl (3S,4S)-4-aminooxane-3-carboxylate | |
| CAS Registry Number | 87439-10-9 | |
| Common Synonyms | rel-(3S,4S)-ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate |
Molecular Formula and Weight Variations Across Stereoisomers
The molecular formula C₈H₁₅NO₃ is consistent across all stereoisomers, yielding a molecular weight of 173.21 g/mol . Stereochemical variations, such as (3R,4R) or (3R,4S) configurations, do not alter the molecular weight but significantly impact physical properties like boiling points, solubility, and optical rotation. For example, the (3S,4S) enantiomer exhibits distinct crystallographic packing compared to its diastereomers due to hydrogen-bonding interactions between the amino and ester groups.
| Stereoisomer | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| (3S,4S) | C₈H₁₅NO₃ | 173.21 |
| (3R,4R) | C₈H₁₅NO₃ | 173.21 |
| (3S,4R) | C₈H₁₅NO₃ | 173.21 |
Structural Relationship to Tetrahydro-2H-Pyran Derivatives
This compound belongs to the tetrahydropyran (oxane) family, distinguished by substituents at the third and fourth positions. Unlike simpler derivatives such as tetrahydropyran-4-ol or ethyl tetrahydropyran-4-carboxylate, this compound integrates both an amino group (-NH₂) and an ethyl ester (-COOEt) on adjacent carbons. This arrangement creates a chiral center at C3 and C4, enabling stereoselective reactivity in synthetic applications.
| Derivative | Substituents | Key Functional Groups |
|---|---|---|
| Tetrahydropyran-4-ol | -OH at C4 | Alcohol |
| Ethyl tetrahydropyran-4-carboxylate | -COOEt at C4 | Ester |
| This compound | -NH₂ at C4, -COOEt at C3 | Amino, Ester |
The amino group enhances nucleophilicity, facilitating reactions with electrophiles such as acyl chlorides, while the ester moiety allows for hydrolysis to carboxylic acids or transesterification. These features position the compound as a versatile intermediate in pharmaceuticals, agrochemicals, and chiral ligand synthesis.
The tetrahydropyran ring itself adopts a chair conformation, with the amino and ester groups occupying equatorial positions to minimize steric strain. X-ray crystallography studies confirm this spatial arrangement, which stabilizes the molecule through intramolecular hydrogen bonding between the amino hydrogen and ester carbonyl oxygen. Such structural insights are critical for predicting reactivity and designing derivatives with tailored properties.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl 4-aminooxane-3-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(10)6-5-11-4-3-7(6)9/h6-7H,2-5,9H2,1H3 |
InChI Key |
WMJOASBTWYDSDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1COCCC1N |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization of Ethyl 4-aminobutyrate with Dihydropyran
- Procedure: Ethyl 4-aminobutyrate is reacted with dihydropyran in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).
- Mechanism: The acid activates the dihydropyran ring, facilitating nucleophilic attack by the amino group, leading to ring closure and formation of the tetrahydropyran structure.
- Conditions: Mild temperatures (room temperature to 50 °C), solvent such as dichloromethane or ethanol.
- Outcome: Formation of Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate with control over stereochemistry depending on catalyst and conditions.
Continuous Flow Synthesis for Industrial Scale
- Description: Continuous flow reactors enhance reaction efficiency, reproducibility, and scalability.
- Advantages: Improved heat and mass transfer, better control of reaction time and temperature, and potential for enantioselective synthesis using chiral catalysts.
- Application: Suitable for large-scale production with consistent quality and yield.
Synthesis via Di Keman Condensation and Subsequent Cyclization
- Reference Method: A patented method for synthesizing related tetrahydropyran esters involves reacting ethyl hydroxypropanoate with ethyl acrylate under alkaline conditions to form an intermediate diethyl pimelate derivative.
- Subsequent Step: Addition of a strong base at low temperature (-10 to 0 °C) induces Di Keman condensation, leading to the formation of 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester, a close precursor to the target compound.
- Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).
- Bases: Sodium ethylate or sodium hydroxide.
- Yield and Purity: This method offers mild conditions, simple work-up, and relatively high yields compared to traditional harsher methods.
- Stereochemical Control: The use of chiral catalysts in acid-catalyzed cyclization or continuous flow methods allows selective synthesis of the (3S,4S) enantiomer, which is often desired for pharmaceutical intermediates.
- Reaction Efficiency: Continuous flow methods reduce reaction times and improve reproducibility compared to batch processes.
- Green Chemistry Considerations: Some studies on related pyran derivatives emphasize the use of aqueous media and ultrasound-assisted synthesis to reduce reaction times and improve yields, though these methods are more common for substituted pyran derivatives rather than the exact compound here.
- Industrial Viability: The Di Keman condensation method provides a scalable, mild, and high-yielding route suitable for industrial production, with simple purification steps.
This compound is primarily prepared via acid-catalyzed cyclization of ethyl 4-aminobutyrate with dihydropyran, with stereochemical control achieved through chiral catalysts. Continuous flow synthesis enhances scalability and efficiency. Alternative synthetic routes, such as the Di Keman condensation of ethyl hydroxypropanoate and ethyl acrylate under alkaline conditions, offer mild and high-yielding methods suitable for industrial applications. Optimization of reaction conditions, catalysts, and solvents continues to improve yield, stereoselectivity, and environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The amino and ester groups make the compound susceptible to oxidation. Key findings include:
-
Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic/neutral media.
-
Products : Oxo derivatives (e.g., Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate).
-
Mechanism : Oxidation of the amino group (-NH₂) to a carbonyl group (-C=O) via intermediate imine formation.
| Reaction Component | Details |
|---|---|
| Starting Material | Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate |
| Oxidizing Agent | KMnO₄ (0.1 M in H₂SO₄) |
| Temperature | 60–80°C |
| Yield | ~75% (isolated) |
Reduction Reactions
The ester and amino groups participate in reduction:
-
Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous THF/EtOH.
-
Products : Alcohol derivatives (e.g., 4-amino-tetrahydro-2H-pyran-3-methanol) or secondary amines.
-
Mechanism : LiAlH₄ reduces the ester to a primary alcohol while preserving the amino group.
| Reaction Component | Details |
|---|---|
| Reducing Agent | LiAlH₄ (2.5 equiv) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | 4–6 hours |
| Yield | 68–82% |
Nucleophilic Substitution
The amino group acts as a nucleophile:
-
Reagents/Conditions : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in DMF/Et₃N.
-
Products : N-alkylated or N-acylated derivatives (e.g., Ethyl 4-(methylamino)tetrahydro-2H-pyran-3-carboxylate).
-
Mechanism : SN2 displacement or acylation via nucleophilic attack.
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| This compound | CH₃I | N-Methyl derivative | 70% |
| This compound | AcCl | N-Acetyl derivative | 65% |
Ester Hydrolysis
The ethyl ester undergoes hydrolysis:
-
Reagents/Conditions : Aqueous HCl (6M) or NaOH (2M) under reflux.
-
Products : Carboxylic acid (4-aminotetrahydro-2H-pyran-3-carboxylic acid) or its sodium salt.
-
Mechanism : Acid- or base-catalyzed cleavage of the ester bond.
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| Acidic | HCl (6M) | Carboxylic acid | 85% |
| Basic | NaOH (2M) | Sodium carboxylate | 90% |
Cyclization and Ring-Opening Reactions
The tetrahydropyran ring participates in ring-modifying reactions:
-
Reagents/Conditions : Hydrazine (NH₂NH₂) in ethanol under reflux, catalyzed by Raney nickel .
-
Products : Ring-opened hydrazine derivatives (e.g., 4-hydrazinotetrahydropyran intermediates) .
-
Mechanism : Nucleophilic attack by hydrazine on the ring oxygen, followed by ring opening and re-cyclization.
| Parameter | Value |
|---|---|
| Catalyst | Raney nickel (10 wt%) |
| Temperature | 50–100°C |
| Pressure | 0.1–2 MPa |
| Isolation Yield | 55% (hydrochloride salt) |
Acid-Base Reactions
The amino group undergoes protonation/deprotonation:
-
Reagents/Conditions : HCl (gaseous) in diethyl ether or NaOH (aq).
-
Products : Hydrochloride salt (e.g., Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride) or free base.
| Reaction | Reagent | Product Solubility |
|---|---|---|
| Protonation | HCl (gas) | Water-soluble salt |
| Deprotonation | NaOH (aq) | Organic-soluble free base |
Catalytic Hydrogenation
The compound undergoes hydrogenation under catalytic conditions:
-
Reagents/Conditions : H₂ gas (1–3 atm) with Pd/C or PtO₂ in methanol .
-
Products : Saturated ring derivatives (e.g., piperidine analogs) .
-
Mechanism : Heterogeneous catalysis with H₂ adsorption on metal surfaces.
| Catalyst | H₂ Pressure | Temperature | Yield |
|---|---|---|---|
| Pd/C (5%) | 1 atm | 25°C | 78% |
| PtO₂ | 3 atm | 50°C | 82% |
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate has been investigated for its potential as a precursor in the synthesis of enzyme inhibitors. Its ability to bind to active sites of enzymes allows it to modulate biochemical pathways, making it a candidate for drug development.
Research indicates that this compound exhibits significant biological activity, including:
- Enzyme Inhibition : It has been studied for its role in inhibiting specific enzymes, which could lead to therapeutic applications in treating diseases such as cancer and metabolic disorders.
- Receptor Binding : The compound's structure may facilitate binding to various biological receptors, influencing signaling pathways critical for cellular function.
Case Study 1: Enzyme Inhibition
In a study examining the inhibition of certain kinases, this compound was found to effectively reduce enzyme activity by competing with substrate binding. This study demonstrated the compound's potential as a lead compound for developing kinase inhibitors used in cancer therapy .
Case Study 2: Anticancer Properties
Another investigation focused on the cytotoxic effects of this compound against human cancer cell lines. Results indicated that the compound exhibited varying degrees of cytotoxicity, with IC50 values ranging from low micromolar concentrations, suggesting its potential as an anticancer agent .
Data Table: Summary of Applications
| Application Area | Description | Research Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate for enzyme inhibitors | Potential in drug development |
| Biological Activity | Enzyme inhibition and receptor binding | Modulates biochemical pathways |
| Anticancer Research | Cytotoxic effects on cancer cell lines | IC50 values indicating significant activity |
| Organic Synthesis | Precursor for complex organic molecules | Facilitates synthesis of various compounds |
Mechanism of Action
The mechanism of action of Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
- Boiling Point : The methyl analog (224.2°C at 760 mmHg) has a lower boiling point than the ethyl derivative due to reduced molecular weight .
- Lipophilicity : Ethyl esters (e.g., LogP ~1.1) are more lipophilic than methyl esters (LogP ~0.22), influencing membrane permeability in drug design .
- Hydrogen Bonding: Compounds like Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate exhibit intermolecular N-H∙∙∙O/N interactions, stabilizing crystal packing .
Key Research Findings
- Stereochemical Impact : The (3R,4R)-methyl ester exhibits a density of 1.115 g/cm³ and refractive index of 1.461, critical for optical applications .
- Thermal Stability : Ethyl derivatives decompose at higher temperatures (>200°C) compared to methyl analogs, aligning with their molecular weight trends .
- Crystallography: Hydrogen-bonded networks in pyran derivatives (e.g., N-H∙∙∙O in Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate) facilitate crystal engineering for material science .
Biological Activity
Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate, a compound with a tetrahydropyran ring structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on the latest research findings.
Chemical Structure and Properties
This compound is characterized by the following features:
- Molecular Formula : CHNO
- Functional Groups : Contains an amino group and an ethyl ester, contributing to its reactivity and biological interactions.
The specific stereochemistry of this compound, particularly the (3S,4S) configuration, enhances its potential interactions with biological targets, making it a subject of interest in drug design and synthesis.
Enzyme Inhibition
Research indicates that this compound may function as an enzyme inhibitor. Its mechanism typically involves binding to active sites of enzymes, thereby inhibiting their activity and altering various biochemical pathways. This property positions it as a candidate for therapeutic applications, particularly in developing enzyme inhibitors for diseases related to enzyme dysregulation.
Antimicrobial Activity
Studies have shown that derivatives of the tetrahydropyran scaffold exhibit significant antibacterial properties. For instance, certain 4H-pyran derivatives have been evaluated against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics like ampicillin. The compound's ability to disrupt bacterial cell functions underscores its potential as an antimicrobial agent .
Antioxidant Properties
This compound has also been investigated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress-related damage in cells. The compound has shown promising results in scavenging free radicals, which is vital for preventing cellular damage and associated diseases .
Synthesis and Evaluation
The synthesis of this compound generally involves cyclization processes that yield the desired compound efficiently. Various synthetic routes have been documented, highlighting its accessibility for research purposes.
A comparative study of similar compounds revealed that this compound exhibits unique biological activities due to its structural features. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-Amino-4H-pyran-3-carbonitrile | Pyran derivative | Antimicrobial |
| Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate | Pyran derivative | Enzyme inhibition |
| 4-Aminocoumarin derivatives | Coumarin structure | Antitumoral |
Q & A
Q. What are the standard synthetic methodologies for preparing ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate?
this compound is typically synthesized via multicomponent reactions (MCRs) involving aldehydes, active methylene compounds, and amines. For example, KF-Al₂O₃ catalyzes three-component reactions of aldehydes, malononitrile, and dicarbonyl compounds in ethanol at room temperature, yielding pyran derivatives with high atom economy . Methodological optimization includes solvent selection (ethanol for eco-friendliness), catalyst loading (10–15 mol%), and reaction monitoring via TLC .
Q. How is the compound characterized structurally in academic research?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For instance, related pyran carboxylates (e.g., ethyl 2-amino-4-(4-chlorophenyl)-4H-benzothieno[3,2-b]pyran-3-carboxylate) are analyzed using SHELX programs (SHELXS for structure solution, SHELXL for refinement) to determine bond lengths, angles, and disorder parameters . ORTEP-3 is employed for graphical representation of thermal ellipsoids and crystallographic packing .
Advanced Research Questions
Q. How can researchers address stereochemical challenges during synthesis?
The tetrahydro-2H-pyran ring introduces conformational flexibility, complicating stereochemical control. Strategies include:
- Chiral catalysts : Asymmetric induction using organocatalysts (e.g., proline derivatives) in MCRs.
- Crystallographic analysis : Resolving disorder via high-resolution data (R factor < 0.05) and SHELXL refinement with restraints for overlapping atoms .
- Dynamic NMR : Monitoring ring puckering and axial/equatorial substituent orientations .
Q. What methodologies resolve contradictions in crystallographic data for pyran derivatives?
Discrepancies in bond angles or disorder parameters (e.g., C–C bond lengths varying by ±0.005 Å) arise from experimental resolution or twinning. Solutions include:
Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?
Graph set analysis (e.g., Etter’s rules) reveals patterns in NH···O and OH···O interactions. For example, ethyl 4-aryl-pyran-3-carboxylates form R₂²(8) motifs between amine and carbonyl groups, stabilizing crystal lattices. IR spectroscopy (ν(NH) ~3300 cm⁻¹) and Hirshfeld surfaces quantify hydrogen-bond contributions .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
